(2Z)-N-(3-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
Description
(2Z)-N-(3-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is a complex organic compound with a unique structure that includes a thiazine ring, a carboxamide group, and various aromatic substituents
Properties
Molecular Formula |
C23H16ClN3O2S |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-oxo-3-phenyl-2-phenylimino-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C23H16ClN3O2S/c24-16-8-7-11-18(14-16)25-22(29)20-15-21(28)27(19-12-5-2-6-13-19)23(30-20)26-17-9-3-1-4-10-17/h1-15H,(H,25,29) |
InChI Key |
YSPIIHNNEVJRPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C=C(S2)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with phenyl isothiocyanate to form the thiazine ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(3-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles/nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-(3-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological macromolecules, such as proteins or nucleic acids, and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Researchers may explore its activity against various diseases, including cancer, infections, and inflammatory conditions.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics, such as thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of (2Z)-N-(3-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-N-(3-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its thiazine ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
